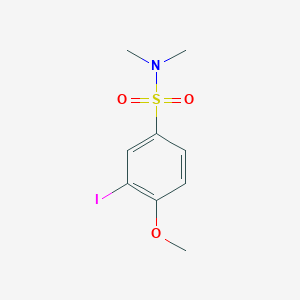
1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole
Übersicht
Beschreibung
1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, also known as IMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been explored as a potential drug candidate due to its ability to inhibit certain enzymes that play a role in the development of diseases such as cancer and Alzheimer's. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been utilized as a derivatizing agent for the analysis of various compounds.
Wirkmechanismus
1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole exerts its biological effects through the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, this compound can prevent the breakdown of certain neurotransmitters, leading to an increase in their levels and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the ability to modulate the activity of certain ion channels and receptors. These effects can lead to changes in cognitive function, mood, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole in lab experiments is its ability to selectively inhibit specific enzymes, allowing for the study of their individual roles in various biological processes. However, this compound's potency and selectivity can also present a limitation, as high concentrations may be required to achieve the desired effects, potentially leading to off-target effects and toxicity.
Zukünftige Richtungen
Future research on 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole could involve the development of more potent and selective inhibitors of specific enzymes, as well as the synthesis of novel materials using this compound as a building block. Additionally, further studies could explore the potential therapeutic applications of this compound in the treatment of various diseases, such as Alzheimer's and cancer.
In conclusion, this compound is a chemical compound with significant potential in various scientific research fields. Its ability to selectively inhibit specific enzymes and modulate physiological processes makes it a valuable tool for studying biological processes and developing novel materials and therapeutics. Future research on this compound could lead to exciting discoveries and advancements in these fields.
Synthesemethoden
1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with isopropyl isocyanate, followed by the reaction of the resulting compound with sodium azide. The final product is obtained through a cyclization reaction.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1-propan-2-yltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)15-11(12-13-14-15)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOLQKPMFPWBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321159 | |
| Record name | 5-(4-methoxyphenyl)-1-propan-2-yltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
462069-94-9 | |
| Record name | 5-(4-methoxyphenyl)-1-propan-2-yltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)


![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)
![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


